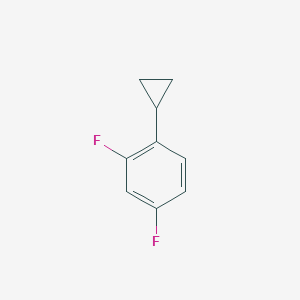

1-Cyclopropyl-2,4-difluorobenzene

Description

Propriétés

IUPAC Name |

1-cyclopropyl-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIUKBBLACSXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of 1-Cyclopropyl-2,4-difluorobenzene often involves continuous-flow methodologies to ensure efficiency and safety. For instance, the Balz-Schiemann reaction, which involves diazotization and subsequent thermal decomposition of diazonium salts, is a widely employed method . This process is optimized to address challenges such as exothermic reactions and the instability of diazonium intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclopropyl-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the fluorine atoms are located.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.

Nucleophilic Substitution: Reagents such as metal fluorides (e.g., potassium fluoride) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution typically yields substituted benzene derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1-Cyclopropyl-2,4-difluorobenzene has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics. For instance, derivatives of this compound are utilized in the preparation of quinolone antibiotics, which exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis of N-Cyclopropyl-4-fluoroanilines

A notable study involved the selective reaction of 1-cyclopropyl-2,4-difluorobenzene with cyclopropylamine to yield N-cyclopropyl-4-fluoroanilines. These intermediates are crucial for synthesizing quinolone derivatives that show potent antimicrobial effects . The synthesis process includes various steps such as fluorination and substitution reactions under controlled conditions, ensuring high yields and purity.

Organic Synthesis

Reagent in Chemical Reactions

1-Cyclopropyl-2,4-difluorobenzene serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions. This property is particularly useful in creating complex molecular architectures in drug discovery.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMSO, 50 °C, 24 hours | 85 | |

| Coupling Reaction | Pd-catalyzed, 100 °C, 12 hours | 90 | |

| Fluorination | HF/Pyridine, RT, 48 hours | 75 |

Materials Science

Fluorinated Additives in Organic Solar Cells (OSCs)

Recent research has explored the use of fluorinated compounds like 1-cyclopropyl-2,4-difluorobenzene as additives in organic solar cells (OSCs). The incorporation of such additives enhances the morphology of the active layer, leading to improved charge carrier separation and transport. This results in higher power conversion efficiencies (PCE) and stability of OSCs .

Case Study: Performance Enhancement in OSCs

In a study involving OSCs with a conjugated polymer donor and an n-type small molecule acceptor, the addition of a fluorinated compound increased the PCE from 11.01% to 12.38% . This improvement underscores the potential application of 1-cyclopropyl-2,4-difluorobenzene in renewable energy technologies.

Mécanisme D'action

The mechanism by which 1-Cyclopropyl-2,4-difluorobenzene exerts its effects involves its interaction with molecular targets and pathways. For instance, in electrophilic aromatic substitution, the compound forms a sigma-bond with an electrophile, generating a positively charged intermediate that subsequently loses a proton to restore aromaticity

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

- Synthetic Methods : The compound is synthesized via Suzuki-Miyaura coupling, leveraging 1-bromo-2,4-difluorobenzene as a precursor . This method contrasts with the Ullmann coupling used for iodo analogs .

- Property Calculations : While Joback calculations for 1-chloro-2,4-difluorobenzene predict heat capacities (e.g., 178.17 J/mol·K at 543.29 K), analogous data for the cyclopropyl derivative are lacking, necessitating experimental validation .

- Stability Studies : Cyclopropyl ring-opening under acidic or oxidative conditions remains unaddressed in the evidence but is critical for application-specific stability assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.